1-Iodobutane-d9

Description

The exact mass of the compound 1-Iodobutane-d9 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Iodobutane-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodobutane-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

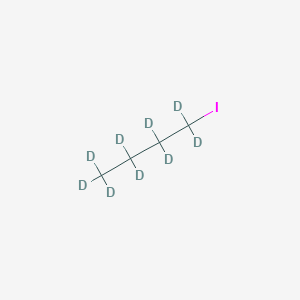

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGBZBJJOKUPIA-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59012-24-7 | |

| Record name | 1-Iodobutane-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Iodobutane-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. Among the deuterated building blocks available to the discerning scientist, 1-Iodobutane-d9 (CD₃(CD₂)₃I) stands out as a versatile and valuable reagent. Its utility as a deuterated alkylating agent provides a straightforward means to introduce a non-exchangeable, nine-deuterium butyl group into a wide array of molecules.

This technical guide offers a comprehensive overview of the chemical properties, synthesis, spectroscopic analysis, and key applications of 1-Iodobutane-d9. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only the fundamental data but also the field-proven insights necessary for the effective utilization of this important isotopically labeled compound.

Core Chemical and Physical Properties

1-Iodobutane-d9, also known as nonadeuterio-1-iodobutane or butyl-d9 iodide, is the fully deuterated isotopologue of 1-iodobutane. The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, results in a significant increase in molecular weight and subtle but important differences in its physicochemical properties compared to its non-deuterated counterpart. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₄D₉I | |

| Linear Formula | CD₃(CD₂)₂CD₂I | |

| Molecular Weight | 193.07 g/mol | [1][2] |

| CAS Number | 59012-24-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.696 g/mL at 25 °C | |

| Boiling Point | 130-131 °C (lit.) | [4] |

| Melting Point | -103 °C | |

| Flash Point | 33 °C (91.4 °F) - closed cup | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥99% (CP) | |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [3] |

Note: Some physical properties are based on the non-deuterated analogue where specific data for the deuterated compound is not available.

Synthesis of 1-Iodobutane-d9: A Mechanistic Approach

The synthesis of 1-Iodobutane-d9 is most commonly achieved through a nucleophilic substitution reaction starting from the corresponding deuterated alcohol, butan-d10-ol (CD₃(CD₂)₃OD). A well-established method for this transformation is the reaction with iodine in the presence of a reducing agent, typically red phosphorus.[5][6] This approach is favored for its high yield and the ready availability of the starting materials.

Causality Behind the Experimental Choices:

-

Starting Material: Butan-d10-ol is the logical precursor as it already contains the fully deuterated butyl chain. The use of a highly enriched butan-d10-ol is critical for achieving high isotopic purity in the final product.

-

Reagents: The combination of red phosphorus and iodine in situ generates phosphorus triiodide (PI₃), which is the active iodinating agent. This method avoids the handling of the highly reactive and moisture-sensitive PI₃ directly.

-

Reaction Conditions: The reaction is typically carried out under reflux to ensure it proceeds to completion. Subsequent purification by distillation is necessary to remove byproducts and unreacted starting materials.

Experimental Protocol: Synthesis of 1-Iodobutane-d9 from Butan-d10-ol

Disclaimer: This is a representative protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

-

Apparatus Setup: A dry, round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.

-

Charging the Flask: The flask is charged with red phosphorus.

-

Addition of Butan-d10-ol: Butan-d10-ol is added to the flask.

-

Addition of Iodine: Iodine is added portion-wise through the dropping funnel to control the exothermic reaction. The mixture is then heated to reflux.

-

Reaction Monitoring: The reaction is monitored by TLC or GC until the starting alcohol is consumed.

-

Workup: The reaction mixture is cooled, and the crude 1-Iodobutane-d9 is isolated by distillation.

-

Purification: The crude product is washed successively with water, dilute sodium thiosulfate solution (to remove unreacted iodine), and brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂) and purified by fractional distillation. The final product is often stabilized with a small amount of copper.[1]

Caption: Synthesis of 1-Iodobutane-d9.

Spectroscopic Characterization

The confirmation of the structure and isotopic purity of 1-Iodobutane-d9 relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the near-complete deuteration, the ¹H NMR spectrum of 1-Iodobutane-d9 will show very weak signals corresponding to the residual protons. The primary tool for structural elucidation is therefore ¹³C NMR and, if available, ²H (Deuterium) NMR.

-

¹H NMR: The proton NMR spectrum is primarily used to assess the isotopic purity. The integration of the residual proton signals, when compared to a known internal standard, can provide a quantitative measure of the deuterium incorporation.

-

¹³C NMR: The ¹³C NMR spectrum of 1-Iodobutane-d9 will be significantly different from its non-deuterated analog due to the coupling between carbon and deuterium (C-D coupling). The signals will appear as multiplets, with the splitting pattern determined by the number of attached deuterium atoms. The chemical shifts, however, will be very similar to those of 1-iodobutane. For 1-iodobutane, the approximate ¹³C chemical shifts are: C1 (~10 ppm), C2 (~36 ppm), C3 (~23 ppm), and C4 (~13 ppm).[7]

-

²H NMR: Deuterium NMR provides direct evidence of the location of the deuterium atoms. The spectrum will show signals at chemical shifts corresponding to the different deuterated positions in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and determining the isotopic distribution of 1-Iodobutane-d9.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) for 1-Iodobutane-d9 will be observed at m/z 193, corresponding to the molecular weight of the fully deuterated molecule.[2] A smaller peak may be observed at m/z 194 due to the natural abundance of ¹³C.

-

Fragmentation Pattern: The fragmentation pattern of 1-Iodobutane-d9 will be analogous to that of 1-iodobutane, but with the fragments being 9 mass units heavier. Common fragments for 1-iodobutane include the loss of an iodine radical to form the butyl cation ([C₄H₉]⁺) at m/z 57, and the loss of a propyl radical to form [CH₂I]⁺ at m/z 141. For 1-Iodobutane-d9, the corresponding fragments would be the deuterated butyl cation ([C₄D₉]⁺) at m/z 66 and [CD₂I]⁺ at m/z 143. The observation of a prominent ion at m/z 127 corresponds to the iodine cation ([I]⁺).[8]

Determination of Isotopic Purity: A Self-Validating System

Ensuring the isotopic purity of 1-Iodobutane-d9 is critical for its application in quantitative studies. Both NMR and MS can be employed for this purpose.

Protocol for Isotopic Purity Determination by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 1-Iodobutane-d9 in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in full scan mode, focusing on the region of the molecular ion.

-

Data Analysis:

-

Identify the peak corresponding to the fully deuterated molecule (d9, m/z 193).

-

Identify and integrate the peaks corresponding to the isotopologues with fewer deuterium atoms (d8, d7, etc.).

-

The isotopic purity is calculated as the ratio of the intensity of the d9 peak to the sum of the intensities of all isotopologue peaks.[9][10]

-

Caption: Isotopic purity determination by MS.

Protocol for Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)

-

Sample Preparation: Accurately weigh a sample of 1-Iodobutane-d9 and dissolve it in a deuterated solvent containing a known amount of a certified internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons in 1-Iodobutane-d9.

-

Integrate a well-resolved signal from the internal standard.

-

The amount of non-deuterated material can be calculated by comparing the integrals. The isotopic purity is then determined by subtracting this amount from the total.

-

Applications in Research and Drug Development

The primary utility of 1-Iodobutane-d9 lies in its ability to serve as a deuterated building block for the synthesis of more complex molecules.[1]

Isotopic Labeling for Mechanistic Studies and Metabolic Tracing

1-Iodobutane-d9 can be used to introduce a deuterated butyl group onto a molecule of interest. This labeled molecule can then be used as a tracer in metabolic studies or to investigate reaction mechanisms. The deuterium atoms act as a "heavy" label that can be tracked by mass spectrometry or NMR, providing insights into the fate of the molecule in a biological system or a chemical reaction.

Enhancing Pharmacokinetic Properties of Drug Candidates

The "deuterium effect" or "kinetic isotope effect" (KIE) is a well-documented phenomenon where the replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down the rate of metabolic processes that involve the cleavage of that bond. By strategically incorporating deuterium into a drug molecule at sites of metabolic vulnerability, it is possible to slow down its metabolism, leading to a longer half-life, reduced dosing frequency, and potentially a better safety profile. 1-Iodobutane-d9 serves as a valuable reagent for introducing a deuterated butyl chain, which can be a site of metabolic oxidation in many drug molecules.

Caption: Applications of 1-Iodobutane-d9.

Safety and Handling

1-Iodobutane-d9 is a flammable liquid and is harmful if inhaled. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also light-sensitive and should be stored in a tightly sealed container, away from heat and light.[1][3] Copper is often added as a stabilizer to prevent decomposition.

Conclusion

1-Iodobutane-d9 is a valuable and versatile tool for researchers in chemistry, biology, and drug development. Its well-defined chemical and physical properties, coupled with its utility as a deuterated alkylating agent, make it an essential building block for the synthesis of isotopically labeled molecules. A thorough understanding of its synthesis, spectroscopic characterization, and methods for determining its isotopic purity is crucial for its effective and reliable use in scientific research. As the field of isotope-aided research continues to expand, the importance of high-quality deuterated reagents like 1-Iodobutane-d9 will undoubtedly continue to grow.

References

-

1-IODOBUTANE , STABILIZED WITH COPPER . ChemBK. [Link]

-

mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram . Doc Brown's Chemistry. [Link]

-

1-Iodobutane-d9 | C4D9I | CID 12208645 . PubChem. [Link]

-

Write the equations for the preparation of 1-iodobutane from (i) 1-butanol , (ii) 1-chlorobutane , (iii) but-1-ene . Allen Digital. [Link]

-

The Carbon-13 13C NMR spectrum of 1-iodobutane . Doc Brown's Chemistry. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . Analytical Methods. [Link]

-

Iodobutane ( n-butyl iodide ) Organic Synthesis . YouTube. [Link] (Note: A representative URL is provided as the original may not be stable. The synthesis described is for the non-deuterated analog.)

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry . PubMed. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. 1-Iodobutane-d9 | C4H9I | CID 12208645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Write the equations for the preparation of 1-iodobutane from (i) 1-butanol , (ii) 1-chlorobutane , (iii) but-1-ene. [allen.in]

- 6. m.youtube.com [m.youtube.com]

- 7. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Deuterated 1-Iodobutane

Executive Summary

This guide details the synthesis of deuterated 1-iodobutane (e.g., 1-iodobutane-

The protocols herein prioritize isotopic integrity , minimizing the risk of H/D scrambling that can occur under harsh acidic conditions. We focus on the conversion of deuterated 1-butanol to 1-iodobutane, as the alcohol precursor is the standard commercial starting material for high-purity stable isotopes.

Strategic Context: Why Deuterate?

In drug development, replacing hydrogen with deuterium (D) affects the bond dissociation energy (C-D bonds are ~1.2-1.5 kcal/mol stronger than C-H bonds). For a butyl group, deuteration serves two primary purposes:

-

Metabolic Shunting: The butyl chain is susceptible to

and -

Mechanistic Probing: Using 1-iodobutane-

allows researchers to trace the alkyl chain's fate in complex biological matrices using Mass Spectrometry (MS) due to the +9 Da mass shift.

Retrosynthetic Analysis

The synthesis of deuterated 1-iodobutane (

Pathway Diagram

Figure 1: Retrosynthetic pathway for 1-iodobutane-d9. The primary focus of this guide is the Alcohol

Methodology A: The Appel-Type Reaction ( )

Best for: High isotopic purity, mild conditions, small-to-medium scale (<50g).

This method utilizes Triphenylphosphine (

Mechanism

The reaction proceeds via an

Figure 2: Mechanistic flow of the modified Appel reaction using Iodine/Imidazole.

Detailed Protocol

Reagents:

-

1-Butanol-

(1.0 equiv) -

Triphenylphosphine (

) (1.2 equiv) -

Imidazole (1.5 equiv)

-

Iodine (

) (1.2 equiv) -

Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen. Add anhydrous DCM (0.2 M concentration relative to alcohol).

-

Dissolution: Add

and Imidazole to the flask. Stir until fully dissolved. -

Iodine Addition: Cool the mixture to

(ice bath). Add Iodine portion-wise over 15 minutes. The solution will turn dark initially and then fade to a yellow suspension as the iodophosphonium salt forms. -

Substrate Addition: Add 1-Butanol-

dropwise via syringe. -

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) or GC-MS.

-

Quench: Once complete, dilute with pentane or hexanes (precipitates

). Filter off the solid triphenylphosphine oxide.[1] -

Workup: Wash the filtrate with:

-

10% Sodium Thiosulfate (

) to remove excess iodine (color change from purple/brown to clear). -

Saturated Brine.

-

-

Drying: Dry organic layer over

, filter, and concentrate carefully (iodobutane is volatile).

Methodology B: Red Phosphorus and Iodine

Best for: Scale-up (>50g), atom economy.

This classical method generates Phosphorus Triiodide (

Detailed Protocol

Reagents:

-

1-Butanol-

(1.0 equiv) -

Red Phosphorus (0.33 equiv)

-

Iodine (

) (0.5 equiv - Note: Stoichiometry is based on

Step-by-Step:

-

Setup: Place Red Phosphorus and 1-Butanol-

in a flask equipped with a reflux condenser and addition funnel. -

Iodine Addition: Heat the mixture gently to reflux. Dissolve Iodine in a small amount of the deuterated alcohol (or add solid portion-wise) and add it slowly through the addition funnel.

-

Critical: The reaction is exothermic.[4] Control the addition rate to maintain a gentle reflux.

-

-

Reflux: After addition, reflux for 2–4 hours.

-

Distillation: Equip the flask for simple distillation. Distill the crude 1-iodobutane-

directly from the reaction mixture. -

Purification: Wash the distillate with water, dilute

, and Sodium Thiosulfate. Dry over

Data Presentation & Comparison

| Feature | Method A ( | Method B (Red P/ |

| Yield | 85-95% | 70-85% |

| Isotopic Scrambling Risk | Low (Neutral/Mild) | Medium (Acidic byproducts) |

| Purification | Filtration + Column/Wash | Distillation |

| Atom Economy | Poor ( | High |

| Scale Suitability | < 50g | > 50g |

Table 1: Comparative analysis of synthesis methods.

Handling, Stability & Storage

Alkyl iodides are inherently unstable, prone to homolytic cleavage by light (

-

Stabilization: Add a small coil of Copper wire or Silver wool to the storage vial. This scavenges free iodine (

). -

Storage: Store at

in amber glass vials to block UV light. -

Volatility: 1-Iodobutane bp is ~130°C, but it has significant vapor pressure. Avoid prolonged exposure to high-vacuum manifolds.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Alkyl Halide synthesis via Red P/I2).

-

Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[3] Angewandte Chemie International Edition in English, vol. 14, no. 12, 1975, pp. 801-811.[3] Link

- Garegg, P. J., et al. "Novel Reagent System for Converting Alcohols to Iodides." Journal of the Chemical Society, Perkin Transactions 1, 1980.

-

Organic Chemistry Portal. "Appel Reaction." (Accessed 2023).[5][6] Link

-

Common Organic Chemistry. "Alcohol to Iodide - Common Conditions." (Accessed 2023).[5][6] Link

Sources

An In-depth Technical Guide to 1-Iodobutane-d9 (CAS: 59012-24-7)

Introduction: The Quintessential Tool for Precision in Quantitative Analysis

In the landscape of modern drug development and clinical research, the demand for analytical precision is non-negotiable. The ability to accurately quantify endogenous and exogenous compounds in complex biological matrices is fundamental to understanding pharmacokinetics, metabolism, and toxicology. 1-Iodobutane-d9, the deuterated isotopologue of 1-iodobutane, emerges as a critical reagent in this pursuit. While it serves as a versatile synthetic intermediate for introducing a stable, isotopically labeled butyl moiety, its primary and most impactful application is as an internal standard in isotope dilution mass spectrometry (IDMS).

This guide provides an in-depth exploration of 1-Iodobutane-d9, moving beyond a simple catalog of its properties to explain the scientific rationale behind its application. We will delve into its physicochemical characteristics, its pivotal role in enhancing analytical accuracy, and provide field-proven protocols for its effective use. This document is designed for the discerning researcher and drug development professional who requires not just data, but a comprehensive understanding of the tools that underpin robust and reliable results.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's properties is the foundation of its successful application. 1-Iodobutane-d9 is a uniformly deuterated compound where all nine hydrogen atoms of the butyl chain are replaced with deuterium.[1] This substitution is the source of its utility, creating a molecule that is chemically analogous to its unlabeled counterpart but physically distinguishable by its mass.

Table 1: Key Properties of 1-Iodobutane-d9

| Property | Value | Source(s) |

| CAS Number | 59012-24-7 | [1][2] |

| Molecular Formula | CD₃(CD₂)₃I | [1][2] |

| Molecular Weight | 193.07 g/mol | [1][2][3] |

| Synonyms | Butyl-d9 iodide, 1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane | [2][3][4] |

| Isotopic Purity | ≥98 atom % D | [2][4] |

| Chemical Purity | ≥99% (CP) | [2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 130-131 °C (lit.) | [2][4] |

| Melting Point | -103 °C | [2][4] |

| Density | 1.696 g/mL at 25 °C | [2][4] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [2][4] |

| Stabilizer | Typically contains copper wire | [1][2] |

| InChI Key | KMGBZBJJOKUPIA-YNSOAAEFSA-N | [2][3] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I | [2][3] |

The presence of a copper stabilizer is crucial. Alkyl iodides can degrade over time, particularly when exposed to light, releasing free iodine (I₂), which imparts a purplish or brownish color.[6] Copper acts as a scavenger for this free iodine, preserving the integrity and purity of the reagent.

Core Applications: Beyond a Reagent to an Analytical Solution

The true value of 1-Iodobutane-d9 lies in its application to solve complex analytical challenges, primarily through its use in synthetic chemistry to create ideal internal standards for mass spectrometry.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations that can compromise accuracy. These variations arise from matrix effects (ion suppression or enhancement), instrument fluctuations, and analyte loss during sample preparation.[7][8] Isotope dilution is the reference technique for mitigating these issues.[9]

The principle is elegantly simple: a known quantity of a stable isotope-labeled (SIL) version of the analyte is added to the sample at the very beginning of the workflow. Because the SIL internal standard (SIL-IS) is chemically identical to the analyte, it experiences the exact same matrix effects, extraction inefficiencies, and ionization variations.[10] By measuring the ratio of the analyte's mass spectrometer signal to the SIL-IS's signal, these variations are normalized, leading to highly accurate and precise quantification.[9][10] Deuterated standards are strongly preferred over structural analogs (surrogate standards) which may not co-elute perfectly or behave identically in the ion source.[7]

1-Iodobutane-d9 is not typically a direct internal standard itself, but rather a powerful alkylating agent used to synthesize a custom SIL-IS.[1] If the target analyte contains a butyl group, or can be derivatized with one, reacting it with 1-Iodobutane-d9 creates the perfect deuterated internal standard with a mass shift of +9 atomic mass units.[2]

A Versatile Synthetic Intermediate

The utility of 1-Iodobutane-d9 extends to its role as a deuterated building block in organic synthesis.[11] The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.[11] This allows for the efficient and predictable introduction of a nonadeutero-butyl group into a wide range of molecules.

This is particularly valuable in:

-

Pharmaceutical Development: Synthesizing deuterated versions of drug candidates or their metabolites for use in pharmacokinetic (DMPK) studies.[12]

-

Mechanistic Studies: Tracking the metabolic fate of a butyl moiety within a biological system.

-

Specialty Chemicals: Creating deuterated polymers or surfactants to study their physical properties and degradation pathways.[5][12]

Field-Proven Methodologies and Protocols

The following sections provide practical, step-by-step workflows that exemplify the application of 1-Iodobutane-d9. These protocols are designed to be self-validating systems, where the inclusion of the deuterated standard inherently controls for analytical variability.

Protocol: Synthesis of a Deuterated Internal Standard via Alkylation

This protocol describes a general method for synthesizing a custom S-alkylated internal standard from a thiol-containing analyte using 1-Iodobutane-d9.

Objective: To introduce a d9-butyl group onto a target molecule (R-SH) to create a stable isotope-labeled internal standard (R-S-C₄D₉) for IDMS.

Materials:

-

Thiol-containing analyte (R-SH)

-

1-Iodobutane-d9 (CAS 59012-24-7)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol-containing analyte (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

-

Causality: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions. Potassium carbonate is a mild base used to deprotonate the thiol, forming the more nucleophilic thiolate anion (R-S⁻).

-

-

Addition of Alkylating Agent: Add 1-Iodobutane-d9 (1.1 eq) to the stirring solution via syringe.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup - Quenching: Once complete, quench the reaction by adding deionized water. This dissolves the inorganic salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The organic layers are combined.

-

Causality: The desired deuterated product is organic-soluble and will partition into the ethyl acetate layer, leaving inorganic byproducts in the aqueous phase.

-

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water and then brine.

-

Causality: The water wash removes residual acetonitrile and salts. The brine wash removes bulk water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure deuterated internal standard (R-S-C₄D₉).

Diagram 1: Synthetic Workflow for Internal Standard Preparation

Caption: Quantitative analysis workflow using IDMS.

Analytical Signatures: Mass Spectrometry and NMR

Confirming the identity and purity of 1-Iodobutane-d9 is essential.

-

Mass Spectrometry: In its mass spectrum, the parent molecular ion [M]⁺ peak is observed at an m/z of 193. [1][2][3]This represents a clear mass shift of +9 amu compared to its unlabeled counterpart, which has a molecular ion at m/z 184. [13][14]This M+9 shift is the definitive confirmation of complete deuteration of the butyl chain. [2]Unlike halogenated compounds containing chlorine or bromine, iodine is monoisotopic (¹²⁷I), so the mass spectrum is simplified by the absence of characteristic M+2 isotope pattern peaks. [13]The base peak in the fragmentation pattern is often the d9-butyl cation [C₄D₉]⁺ at m/z 66, compared to m/z 57 for the unlabeled fragment.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be largely silent, with the absence of major signals in the alkyl region confirming successful deuteration. Any residual peaks would correspond to isotopic impurity.

-

¹³C NMR: The carbon-13 NMR spectrum will show four distinct signals, corresponding to the four unique carbon environments in the butyl chain. [15]These signals will appear as multiplets due to coupling with the attached deuterium atoms (C-D coupling), a phenomenon that further confirms the isotopic labeling.

-

Safety, Handling, and Storage

As a responsible scientist, proper handling of all reagents is paramount. 1-Iodobutane-d9 shares the hazards of its non-deuterated form.

-

Hazards: It is a flammable liquid and vapor (GHS H226) and is harmful if inhaled (GHS H332). [2][3]It can cause irritation to the skin, eyes, and respiratory tract. [16]* Handling: Always handle 1-Iodobutane-d9 in a well-ventilated chemical fume hood. [17][18]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames. [17][18]* Storage: Store the reagent in a tightly sealed container in a cool, dry place away from direct light and moisture to prevent degradation. [1][17][18]

Conclusion

1-Iodobutane-d9 (CAS 59012-24-7) is far more than a deuterated chemical. It is an enabling tool for achieving the highest levels of accuracy and reliability in quantitative science. Its primary utility as a synthetic precursor for stable isotope-labeled internal standards makes it indispensable for robust bioanalytical method development in the pharmaceutical industry. By understanding the principles of isotope dilution and the synthetic versatility of this reagent, researchers can design experiments that are inherently more precise, trustworthy, and defensible, ultimately accelerating the pace of discovery and development.

References

-

Title: mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

-

Title: 1-Iodobutane in Organic Synthesis: Key Reactions and Manufacturer Insights Source: Medium URL: [Link]

-

Title: The Carbon-13 13C NMR spectrum of 1-iodobutane Source: Doc Brown's Chemistry URL: [Link]

-

Title: Introduction of 1-iodobutane Source: Nanjing Chemical Material Corp. URL: [Link]

-

Title: 1-Iodobutane-d9 | C4H9I | CID 12208645 Source: PubChem URL: [Link]

-

Title: CAS No : 59012-24-7 | Product Name : 1-Iodobutane-D9 Source: Pharmaffiliates URL: [Link]

-

Title: Butyl iodide | C4H9I | CID 10962 Source: PubChem URL: [Link]

-

Title: The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide) Source: Doc Brown's Chemistry URL: [Link]

-

Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: South American Journal of Clinical Research URL: [Link]

-

Title: Quantitative analysis by isotopic dilution using mass spectroscopy: The determination of caffeine by GC-MS Source: Journal of Chemical Education URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]

-

Title: Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution Source: National Institute of Standards and Technology URL: [Link]

-

Title: Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies Source: PubMed URL: [Link]

-

Title: Chapter 3: Online Isotope Dilution Mass Spectrometry Source: Royal Society of Chemistry URL: [Link]

-

Title: What Is Isotope Dilution Mass Spectrometry? Source: YouTube URL: [Link]

-

Title: Can we use a deuterium drug as internal standard for pesticides mixture? Source: ResearchGate URL: [Link]

-

Title: Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Source: American Association for Clinical Chemistry URL: [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. 1-Iodobutane-d9 D = 98atom , = 99 CP, Yes copper stabilizer 59012-24-7 [sigmaaldrich.com]

- 3. 1-Iodobutane-d9 | C4H9I | CID 12208645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Atom Scientific Ltd | Product | 1-Iodobutane 99%, stabilised with copper [atomscientific.com]

- 6. 1-Iodobutane | 542-69-8 [chemicalbook.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. myadlm.org [myadlm.org]

- 9. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texilajournal.com [texilajournal.com]

- 11. nbinno.com [nbinno.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Butyl iodide | C4H9I | CID 10962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Introduction of 1-iodobutane - Nanjing Chemical Material Corp. [njchm.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. cdnisotopes.com [cdnisotopes.com]

Foundational Concepts: Isotopic Purity and Enrichment

An In-Depth Technical Guide to the Isotopic Purity of 1-Iodobutane-d9

This technical guide provides a comprehensive framework for understanding, determining, and validating the isotopic purity of 1-Iodobutane-d9 (Butyl-d9 iodide). As a deuterated alkylating agent, 1-Iodobutane-d9 is a critical building block in the synthesis of labeled compounds for metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.[1] The accuracy and reliability of data derived from these applications are directly dependent on the precise isotopic integrity of the starting materials.

This document moves beyond standard protocols to elucidate the causality behind analytical choices, offering a self-validating system for the rigorous characterization of 1-Iodobutane-d9.

In the context of deuterated compounds, the terms "isotopic purity" and "isotopic enrichment" are precise and distinct. Misinterpretation can lead to significant errors in experimental design and data analysis.

-

Isotopic Enrichment: This refers to the percentage of a specific isotope (deuterium, in this case) at a particular labeled position within the molecule. For 1-Iodobutane-d9, this would apply to the enrichment at the CD3 group and each of the three CD2 groups.

-

Isotopic Purity: This represents the proportion of molecules in the entire sample that contain the desired total number of deuterium atoms (i.e., nine).[2] High isotopic enrichment at each labeled site is a prerequisite for high overall isotopic purity.[2]

Commercially available 1-Iodobutane-d9 often specifies an isotopic purity of ≥98 atom % D. However, lot-to-lot variability and potential for H/D exchange necessitate independent experimental verification for rigorous scientific applications.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-Iodobutane-d9.

| Parameter | Typical Value | Method of Determination |

| Chemical Formula | CD₃(CD₂)₃I | --- |

| Molecular Weight | 193.07 g/mol | Mass Spectrometry |

| CAS Number | 59012-24-7 | --- |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Stated Isotopic Purity | ≥98 atom % D | Supplier Certificate of Analysis |

| Chemical Purity | ≥99% | Gas Chromatography (GC) |

Data sourced from supplier specifications.[3]

The Dual-Pillar Approach to Purity Determination

A comprehensive assessment of isotopic purity cannot be achieved with a single technique. A dual-pillar approach utilizing both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy is required. MS provides the overall isotopic distribution (d9, d8, d7, etc.), while NMR confirms the specific positions of deuteration and identifies residual protons.[4]

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

Causality: The core principle of using MS is to separate ions based on their mass-to-charge ratio (m/z).[5] For 1-Iodobutane-d9, molecules with fewer deuterium atoms (e.g., d8, d7) have a lower mass. High-resolution instrumentation is critical to resolve the mass difference between these isotopologues and to distinguish them from other potential isobaric interferences.

Experimental Protocol: LC-HRMS for Isotopic Distribution

This protocol is designed to be a self-validating system by ensuring instrument calibration and separation from chemical impurities.

-

Sample Preparation:

-

Prepare a stock solution of 1-Iodobutane-d9 at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to a final concentration of ~1 µg/mL. Rationale: This concentration prevents detector saturation while providing sufficient ion intensity.

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

-

-

Instrumentation & Liquid Chromatography (LC):

-

Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is required.[2]

-

LC System: Use a standard UHPLC/HPLC system. While 1-Iodobutane-d9 is a small molecule that ionizes well directly, coupling with LC ensures that the analysis is performed on a chromatographically pure peak, separating it from stabilizers (like copper) or chemical impurities.[6][7]

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase: A simple isocratic or gradient elution with water and acetonitrile (both with 0.1% formic acid) is effective.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Acquisition:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective.

-

Scan Mode: Full scan MS mode.

-

Mass Range: Set a narrow mass range around the expected parent ion (e.g., m/z 150-250).

-

Resolution: Set the instrument to its highest practical resolution setting (e.g., >30,000 FWHM). Rationale: High resolution is essential to accurately measure the masses and resolve the isotopic peaks.[8]

-

Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol immediately before the run to guarantee high mass accuracy.

-

-

Data Processing & Calculation:

-

Extract the mass spectrum from the apex of the chromatographic peak corresponding to 1-Iodobutane-d9.

-

Identify the isotopic cluster, which will include the monoisotopic peak for the fully deuterated species (d9) and peaks for species with fewer deuterium atoms (d8, d7, etc.).

-

Integrate the ion abundance for each peak in the cluster.

-

Correct for the natural abundance of ¹³C. This is a critical step for accuracy. The natural isotopic contribution from a preceding peak must be calculated and subtracted from the subsequent peak's intensity.[9]

-

Calculate the isotopic purity using the corrected abundances:

-

Isotopic Purity (%d9) = [Abundance(d9) / Σ Abundances(d9 + d8 + d7 + ...)] * 100

-

-

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides information about the chemical environment of specific nuclei. For 1-Iodobutane-d9, its power lies in its ability to confirm the location of deuterium atoms.

-

¹H NMR: Detects the presence and quantity of any residual protons (¹H) at positions that should be deuterated. The absence of signals where protons would normally be is strong evidence of successful deuteration.[2]

-

²H (Deuterium) NMR: Directly observes the deuterium nuclei, confirming their presence at the expected chemical shifts.

Experimental Protocol: ¹H and ²H NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 1-Iodobutane-d9 sample.

-

Dissolve the sample in a high-purity deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.[10]

-

-

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.[10]

-

-

¹H NMR Data Acquisition (Quantitative):

-

Objective: To quantify residual non-deuterated species.

-

Key Parameter - Relaxation Delay (d1): Set a long relaxation delay (e.g., 30-60 seconds). Rationale: This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal integral directly proportional to the number of nuclei.[10] A short delay will lead to underestimation of signals with long relaxation times and inaccurate quantification.

-

Pulse Angle: Use a 90° pulse for maximum signal intensity.

-

Number of Scans: Acquire a sufficient number of scans for a good signal-to-noise ratio, especially for the small residual proton signals.

-

-

²H NMR Data Acquisition:

-

Objective: To confirm the presence of deuterium at the correct positions.

-

Switch the spectrometer probe to the deuterium channel.

-

Acquire a standard deuterium spectrum. The chemical shifts should correspond to the known shifts of the butyl chain protons.

-

-

Data Interpretation:

-

¹H Spectrum: Carefully integrate any small signals corresponding to the C1-C4 positions of the butyl chain. Compare their integration to a known standard or use relative integration if an internal reference point is available. The very low intensity of these signals confirms high isotopic enrichment at each site.

-

²H Spectrum: Confirm that signals are present at chemical shifts corresponding to all positions of the butyl chain, confirming the deuteration pattern.

-

Method Validation and Reporting

For results to be trustworthy, especially in regulated environments like drug development, the analytical methods themselves must be validated.

Method Validation: The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[11] Key validation parameters for isotopic purity analysis include:

-

Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., chemical impurities, other isotopologues).

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at the repeatability (intra-assay) and intermediate precision (inter-assay) levels.[12]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed using a certified reference material, if available.

Reporting Results: When documenting the isotopic purity of 1-Iodobutane-d9, the report should be comprehensive and unambiguous. Adherence to established guidelines is recommended.[13][14] The final report should include:

-

The final calculated isotopic purity value (e.g., 98.5% d9).

-

The relative abundance of other major isotopologues (e.g., 1.2% d8, 0.3% d7).

-

The analytical technique(s) used (e.g., LC-HRMS, qNMR).

-

Reference to the validated method SOP.

-

Confirmation from NMR that deuteration occurred at the expected positions.

Conclusion

The determination of isotopic purity for 1-Iodobutane-d9 is a multi-faceted analytical challenge that demands more than a single measurement. By implementing a scientifically-grounded, dual-pillar strategy of high-resolution mass spectrometry and NMR spectroscopy, researchers can achieve a comprehensive and trustworthy characterization. This rigorous approach, underpinned by proper method validation, ensures the integrity of the labeled material and, consequently, the accuracy and reliability of the data generated in subsequent drug development and research applications.

References

- BenchChem Technical Support Team. (2025). Isotopic Purity of Olivetol-d9: A Technical Guide. Benchchem.

-

Zhang, M., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

-

Rodríguez-Salazar, M. T., et al. (2010). Development and validation of an analytical method for the determination of lead isotopic composition using ICP–QMS. SciELO México. [Link]

-

PubChem. 1-Iodobutane-d9. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. (2024). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]

-

Thompson, A., et al. Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

PubChem. Butyl iodide. National Center for Biotechnology Information. [Link]

-

Coplen, T. B. (1996). Guidelines for Reporting Stable Isotope Data. Water Resources - Science. [Link]

-

Kumar, P., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Brand, W. A., et al. (2014). New reporting guidelines for stable isotopes--an announcement to isotope users. ResearchGate. [Link]

-

Bueschl, C., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

-

van der Ploeg, E. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

-

Vibzz Lab. (2022). Iodobutane ( n-butyl iodide ) Organic Synthesis. YouTube. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. [Link]

-

Pate, B. H., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. [Link]

-

Wikipedia. Isotope-ratio mass spectrometry. Wikipedia. [Link]

-

Chemistry For Everyone. (2024). How Does Mass Spectrometry Work To Identify Isotopes?. YouTube. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Iodobutane-d9 | C4H9I | CID 12208645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS [scielo.org.mx]

- 13. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 1-Iodobutane-d9

This guide provides an in-depth analysis of the factors governing the stability of 1-iodobutane-d9, a critical deuterated reagent in synthetic chemistry and drug development. Adherence to the storage and handling protocols detailed herein is essential for preserving the compound's chemical and isotopic integrity, ensuring the reliability and reproducibility of experimental outcomes.

Introduction

1-Iodobutane-d9 (CD₃(CD₂)₃I) is the perdeuterated isotopologue of 1-iodobutane. It serves as a valuable building block in organic synthesis, primarily as a deuterated alkylating agent for introducing a butyl-d9 group into target molecules.[1] Its applications are prevalent in pharmaceutical research for metabolism studies (Pharmacokinetics/Pharmacodynamics), where the deuterium label acts as a tracer, and in materials science. The utility of this compound is directly linked to its purity. However, like many alkyl iodides, 1-iodobutane-d9 is susceptible to degradation, which can compromise experimental results. This document outlines the chemical principles of its stability and provides validated protocols for its optimal storage and handling.

Section 1: Core Physicochemical Properties

Understanding the inherent chemical nature of 1-iodobutane-d9 is fundamental to appreciating its stability challenges. The key vulnerability lies in the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-deuterium (C-D) bonds within the molecule.

| Property | Value | Reference(s) |

| Molecular Formula | C₄D₉I | [1] |

| Molecular Weight | 193.07 g/mol | [1][2] |

| Physical State | Liquid | [3] |

| Appearance | Colorless to pale yellow or light pink | [4] |

| Density | ~1.696 g/mL at 25 °C | |

| Boiling Point | 130-131 °C | |

| Melting Point | -103 °C | |

| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform | [4][5] |

| Key Feature | Sensitive to light and air; often stabilized with copper. | [1][4] |

Section 2: Mechanisms of Degradation

The stability of 1-iodobutane-d9 is primarily threatened by photolytic and, to a lesser extent, thermal decomposition. Both pathways involve the homolytic cleavage of the labile C-I bond.

Primary Degradation Pathway: Photodecomposition

Exposure to light, particularly in the UV spectrum, is the most significant factor in the degradation of 1-iodobutane-d9. The energy from photons can induce the homolytic cleavage of the C-I bond, generating a butyl-d9 radical and an iodine radical.

CD₃(CD₂)₃I + hν → •CD₂(CD₂)₂CD₃ + •I

The highly reactive iodine radicals readily combine to form molecular iodine (I₂), which imparts a characteristic yellow-to-brown discoloration to the initially colorless liquid.[5] This color change is a primary visual indicator of product degradation.

The Critical Role of the Copper Stabilizer

To counteract photodecomposition, commercial preparations of 1-iodobutane-d9 are typically stabilized with a small piece of copper wire or chip.[1] The expertise behind this choice lies in copper's function as a radical scavenger. If trace amounts of molecular iodine (I₂) or iodine radicals (•I) form, the copper reacts with them, effectively removing them from the solution and preventing further degradation.

2 Cu + I₂ → 2 CuI

This sacrificial action of the copper stabilizer is a self-validating system; as long as the copper is present and the solution remains colorless, the integrity of the reagent is likely maintained.

Secondary Degradation Factors

-

Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including the homolytic cleavage of the C-I bond.[6] Prolonged exposure to heat, even in the absence of light, can lead to a gradual accumulation of degradation products.[7]

-

Chemical Incompatibility: 1-Iodobutane-d9 is incompatible with strong oxidizing agents and strong bases.[4][8] These reagents can promote substitution or elimination reactions, consuming the starting material and generating impurities.

The logical relationship between environmental factors and the degradation pathway is illustrated below.

Caption: Factors influencing 1-iodobutane-d9 stability.

Section 3: Validated Storage and Handling Protocols

To maximize the shelf-life and ensure the purity of 1-iodobutane-d9, a multi-faceted approach to storage is required, differentiating between long-term and in-use scenarios.

Experimental Protocol: Long-Term Storage (>1 Month)

This protocol is designed to provide the most stable environment for unopened vials or for material that will not be used for an extended period.

-

Verify Container Integrity: Upon receipt, ensure the vial cap is securely tightened and the vial is free from cracks or damage.

-

Temperature Control: Place the vial in a refrigerator maintained at 2-8°C .[9] While some suppliers state room temperature storage is acceptable, refrigeration is the authoritative standard for minimizing thermal degradation over time.[1][3]

-

Light Exclusion: Store the vial in its original opaque packaging or place it inside a secondary container (e.g., a cardboard box) to ensure complete exclusion of light.[8][10] The storage location (refrigerator) should be inherently dark.

-

Inert Atmosphere (Post-Use): For vials that have been opened, it is best practice to displace the headspace with an inert gas (e.g., argon or nitrogen) before resealing for long-term storage. This minimizes exposure to atmospheric oxygen and moisture.

Experimental Protocol: Short-Term / In-Use Storage

This protocol applies when the material is being actively used over a period of days or weeks.

-

Temperature Equilibration: Before opening the vial for the first time, remove it from the refrigerator and allow it to warm to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial, which could lead to hydrolysis.

-

Secure Sealing: After withdrawing material, ensure the vial cap is tightly and immediately resealed. Use parafilm for an extra layer of protection if desired.

-

Minimize Exposure: Keep the vial in a dark location, such as a laboratory drawer or cabinet, away from direct sunlight or strong overhead lighting when not in immediate use.[11]

-

Ventilation: Always handle 1-iodobutane-d9 inside a certified chemical fume hood to avoid inhalation of vapors.[3]

The following workflow diagram summarizes the key decision points for proper storage.

Caption: Decision workflow for 1-iodobutane-d9 storage.

Section 4: Conclusion and Best Practices Summary

The chemical and isotopic integrity of 1-iodobutane-d9 is paramount for its successful application in research and development. Its stability is governed by its sensitivity to light and heat, which can be effectively managed through disciplined storage and handling.

Key Takeaways:

-

Primary Threat: Light is the primary cause of degradation. Always protect the compound from light.

-

Optimal Storage: Long-term storage at 2-8°C in the dark is the most reliable method for preserving purity.

-

Stabilizer is Key: The presence of a copper stabilizer is a critical feature that inhibits decomposition.

-

Handle with Care: Always allow the vial to warm to room temperature before opening and work in a well-ventilated fume hood.

-

Visual Cue: A change in color from colorless to yellow or brown is a clear sign of degradation.

By implementing these scientifically-grounded protocols, researchers can ensure the long-term stability of their 1-iodobutane-d9 stock, leading to more reliable and reproducible scientific outcomes.

References

-

Can deuterium oxide (D2O) go bad if not stored properly? Quora. [Online]. Available: [Link]

-

Fallah, S. H., et al. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. International Journal of Health & Life Sciences. [Online]. Available: [Link]

-

Istrati, D., et al. (2016). The influence of temperature and time on the stability of the antioxidant activity and colour parameters of grape marc ethanolic extract. ResearchGate. [Online]. Available: [Link]

-

1-Iodobutane-d9. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

-

1-IODOBUTANE, STABILIZED WITH COPPER. ChemBK. [Online]. Available: [Link]

-

Valero, J., et al. (2023). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. JACS Au. [Online]. Available: [Link]

-

Takele, A., & Dewa, A. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. National Institutes of Health. [Online]. Available: [Link]

-

Deuterated - Solvents, Reagents & Accessories. Chromservis. [Online]. Available: [Link]

-

Valero, J., et al. (2023). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. ACS Publications. [Online]. Available: [Link]

-

Fallah, S. H., et al. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. ResearchGate. [Online]. Available: [Link]

-

Verhoog, S., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. [Online]. Available: [Link]

-

Guide to Isotope Management In Laboratories. Environmental Health and Safety, Columbia University. [Online]. Available: [Link]

-

Deuterium Labeled Compounds. Zeochem. [Online]. Available: [Link]

-

N-Butyl Iodide, 1-Iodobutane. Deepwater Chemicals, Inc. [Online]. Available: [Link]

-

de la Torre, M. C., & Sierra, M. A. (2023). Hydrogen/Deuterium Exchange in Ambrox Could Improve the Long-Term Scent and Shelf Life of Perfumes. MDPI. [Online]. Available: [Link]

-

How To Properly Store Your Radiolabeled Compounds. Moravek, Inc. [Online]. Available: [Link]

-

Gant, T. G. (2014). The development of deuterium-containing drugs. ResearchGate. [Online]. Available: [Link]

-

1-Iodobutane-D9. Pharmaffiliates. [Online]. Available: [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. 1-Iodobutane-d9 | C4H9I | CID 12208645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 1-Iodobutane | 542-69-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Solubility of 1-Iodobutane-d9 in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-iodobutane-d9 (nonadeuterio-1-iodobutane). While specific quantitative solubility data for this deuterated isotopologue is sparse, this paper establishes a robust solubility framework by leveraging data from its non-deuterated counterpart, 1-iodobutane, and discussing the theoretical implications of deuterium substitution. The guide delves into the physicochemical principles governing its solubility, presents a qualitative and quantitative solubility profile across a range of common organic solvents, and offers a detailed experimental protocol for precise solubility determination. This document is intended for researchers, chemists, and drug development professionals who utilize deuterated compounds as synthetic intermediates, internal standards, or tracers and require a deep understanding of their behavior in solution.

Introduction: The Role and Relevance of 1-Iodobutane-d9

1-Iodobutane-d9 is the heavy-isotope-labeled version of 1-iodobutane, where all nine hydrogen atoms on the butyl chain have been replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in scientific research. Its primary applications include its use as an internal standard in mass spectrometry-based analyses, where its distinct mass shift allows for precise quantification, and as a tracer in metabolic or mechanistic studies to track the fate of the butyl moiety.[2]

The efficacy of 1-iodobutane-d9 in these applications is fundamentally dependent on its behavior in solution. Proper solvent selection is critical for ensuring complete dissolution, achieving desired reaction kinetics, and enabling effective purification and analysis. An in-depth understanding of its solubility is, therefore, not merely academic but a practical necessity for experimental design and success.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] To understand the solubility of 1-iodobutane-d9, we must first examine its molecular properties.

1-Iodobutane is a primary alkyl halide consisting of a four-carbon chain.[5] The carbon-iodine (C-I) bond is the most significant feature influencing its polarity. While iodine is more electronegative than carbon, the difference is not substantial, resulting in a molecule of low overall polarity. The primary intermolecular forces at play are the relatively weak van der Waals dispersion forces, which increase with the size and surface area of the molecule.[6]

| Property | 1-Iodobutane (C₄H₉I) | 1-Iodobutane-d9 (C₄D₉I) | Reference(s) |

| Molecular Weight | 184.02 g/mol | 193.07 g/mol | [1][3] |

| Density (at 25°C) | ~1.617 g/mL | ~1.696 g/mL | [7][8] |

| Boiling Point | 130-131 °C | 130-131 °C | [1][7] |

| Melting Point | -103 °C | -103 °C | [1][7] |

| Water Solubility | Insoluble (0.03128 g/100g at 25°C) | Presumed Insoluble | [5] |

The dominant nonpolar character of the butyl chain dictates its favorable interaction with nonpolar or weakly polar organic solvents.

The Deuterium Isotope Effect on Solubility

The substitution of protium (¹H) with deuterium (²H) introduces subtle changes in molecular properties that can influence solubility. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower zero-point energy.[9] This can result in a slightly smaller molecular volume and reduced polarizability for the deuterated molecule.

In practice, these isotope effects on solubility in organic solvents are generally very small and often considered negligible for routine applications. The fundamental interactions governing solubility—dispersion forces and weak dipole-dipole interactions—are not significantly altered by deuteration. Therefore, the solubility data for 1-iodobutane serves as an excellent and reliable proxy for 1-iodobutane-d9.

Solubility Profile of 1-Iodobutane-d9

Based on extensive literature review, 1-iodobutane is miscible or highly soluble in a wide array of common organic solvents, a characteristic that is directly transferable to its deuterated analog.[5][7][10] Conversely, it is practically insoluble in water.[5]

| Solvent Class | Solvent Example | Chemical Formula | Expected Solubility | Rationale for Solubility/Insolubility |

| Protic Polar | Ethanol | C₂H₅OH | Miscible | While ethanol is polar and capable of hydrogen bonding, the ethyl group provides sufficient nonpolar character to interact favorably with the butyl chain of the solute.[5][11] |

| Aprotic Polar | Acetone | C₃H₆O | Soluble | The polarity of acetone is not prohibitive, and it readily dissolves other weakly polar compounds. |

| Nonpolar (Aliphatic) | Hexane | C₆H₁₄ | Miscible | Both solute and solvent are nonpolar, relying on London dispersion forces for interaction. The "like dissolves like" principle is strongly demonstrated here.[12] |

| Nonpolar (Aromatic) | Benzene, Toluene | C₆H₆, C₇H₈ | Miscible | The nonpolar nature of the aromatic ring allows for strong dispersion force interactions with the nonpolar alkyl chain of 1-iodobutane.[12] |

| Halogenated | Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) | CHCl₃, CH₂Cl₂ | Miscible | These solvents have similar polarity and intermolecular force profiles to 1-iodobutane, leading to high solubility.[5] |

| Ethereal | Diethyl Ether | (C₂H₅)₂O | Miscible | Diethyl ether is a weakly polar solvent with significant nonpolar character, making it an excellent solvent for 1-iodobutane.[5] |

| Aqueous | Water | H₂O | Insoluble (0.03128 g/100g ) | The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions formed with the nonpolar 1-iodobutane molecule.[3][5] |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise, quantitative solubility data, direct experimental measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a liquid solute in a solvent.[13]

Protocol: Isothermal Shake-Flask Method

-

Preparation : In a series of sealed, temperature-controlled vials, add a known volume of the desired organic solvent.

-

Solute Addition : Add an excess amount of 1-iodobutane-d9 to each vial. The presence of a distinct, separate phase of the solute ensures that saturation is achieved.

-

Equilibration : Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

Phase Separation : Cease agitation and allow the vials to rest in the temperature bath for several hours (e.g., 12-24 hours) to permit the complete separation of the undissolved solute from the saturated solution.

-

Sampling : Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase) using a pre-warmed or temperature-equilibrated syringe. It is critical to avoid disturbing the undissolved solute layer.

-

Analysis : Accurately determine the concentration of 1-iodobutane-d9 in the aliquot. Gas Chromatography (GC) with a suitable internal standard is a highly effective method for this analysis.

-

Prepare a calibration curve using standards of known 1-iodobutane-d9 concentration in the same solvent.

-

Dilute the sampled aliquot to fall within the linear range of the calibration curve.

-

Calculate the original concentration in the saturated solution.

-

-

Data Reporting : Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Workflow for Solubility Determination

Practical Implications for Researchers

-

Reaction Chemistry : The high miscibility of 1-iodobutane-d9 in solvents like diethyl ether, benzene, and hexane makes it highly suitable for use in a wide range of organic reactions, such as Grignard reagent formation or nucleophilic substitutions.[12][14]

-

Chromatography : Its solubility in nonpolar solvents like hexane allows for effective purification using normal-phase column chromatography.

-

Analytical Standards : When preparing stock solutions for use as internal standards, solvents such as ethanol, methanol, or acetonitrile are appropriate choices due to the compound's complete miscibility. The primary consideration will be compatibility with the analytical instrumentation and the sample matrix.

Conclusion

1-Iodobutane-d9 exhibits broad solubility in common nonpolar and weakly polar organic solvents, a characteristic driven by its predominantly nonpolar alkyl structure. For all practical purposes, its solubility profile can be considered identical to that of 1-iodobutane. It is miscible with ethers, alkanes, aromatic hydrocarbons, and lower-order alcohols, while remaining virtually insoluble in water. For applications demanding the highest precision, the validated experimental protocol provided in this guide enables researchers to determine exact solubility values under their specific experimental conditions. This foundational knowledge is paramount for the effective and reliable application of this important deuterated compound in research and development.

References

-

ChemDB. (n.d.). 1-iodobutane. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Iodobutane. Retrieved from [Link]

-

Nanjing Chemical Material Corp. (n.d.). Introduction of 1-iodobutane. Retrieved from [Link]

- Singh, M., Kumar, H., & Sharma, V. K. (2014). Refractive indices of binary mixtures of 1-iodobutane with aromatic hydrocarbons. Journal of Molecular Liquids, 196, 230-235.

-

Clark, J. (2023). Physical Properties of Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]

- Segade, L., et al. (n.d.).

- Kumar, S., & Singh, M. (2013). Volumetric, Viscometric and Excess Properties of Binary Mixtures of 1-Iodobutane with Benzene, Toluene, o-Xylene, m-Xylene, p-Xylene, and Mesitylene at Temperatures from 303.15 to 313.15 K. Advances in Physical Chemistry, 2013, 839504.

-

ResearchGate. (2013). Excess molar volume ( V E ) with mole fraction ( x 1 ) for 1-iodobutane.... Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Halogenoalkanes and Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodohexane. Retrieved from [Link]

- Kumar, S., & Singh, M. (2013). Volumetric, Viscometric and Excess Properties of Binary Mixtures of 1-Iodobutane with Benzene, Toluene, o-Xylene, m-Xylene, p-Xylene, and Mesitylene at Temperatures from 303.15 to 313.15 K. Journal of Solution Chemistry, 42(11), 2214-2234.

-

Singh, S. P. (2017). Why do haloalkanes dissolve in organic solvents?. Quora. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Iodohexane. Retrieved from [Link]

- Goodwin, A. R. H. (1988). Benzene Thermophysical Properties from 279 to 900 K at Pressures to 1000 Bar.

-

University of Calgary. (n.d.). Organic halides. Retrieved from [Link]

-

Clark, J. (2022). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

- SCIREA. (2026). Thermodynamic properties of binary liquid mixtures formed by cyclic ether (1,4-Dioxane) with aromatic hydrocarbons at 298.15K. SCIREA Journal of Chemistry, 11(1).

- Feitosa, F. X., et al. (2010). Viscosity and Density of Binary Mixtures of Ethyl Alcohol with n Alkanes (C 6 , C 8 , and C 10 ).

-

Morton, D. (2022). Organic Chemistry I CHEM-2423 Ch 7 Alkyl Halides and Nucleophilic Substitution Part 1 [Video]. YouTube. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 1.1 Structures, Naming and Physical Properties – Organic Chemistry II. Retrieved from [Link]

-

CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved from [Link]

-

ChemBK. (2024). 1-Iodobutane. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1-iodobutane. Retrieved from [Link]

Sources

- 1. 1-Iodobutane | 542-69-8 [chemicalbook.com]

- 2. cbseacademic.nic.in [cbseacademic.nic.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. 1-iodobutane [chemister.ru]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. 碘丁烷 99%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Introduction of 1-iodobutane - Nanjing Chemical Material Corp. [njchm.com]

- 11. youtube.com [youtube.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. article.scirea.org [article.scirea.org]

- 14. chemguide.co.uk [chemguide.co.uk]

A Senior Application Scientist's Guide to Commercial Sourcing of 1-Iodobutane-d9 for Research and Development

Abstract: This technical guide provides an in-depth analysis of the commercial landscape for 1-Iodobutane-d9 (CAS 59012-24-7), a critical deuterated reagent in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals to navigate the complexities of sourcing high-purity deuterated compounds. This document outlines key supplier specifications, quality control considerations, and best practices for handling and application, ensuring the integrity and success of your experimental outcomes.

Introduction: The Strategic Importance of Deuterated Compounds in Modern Drug Discovery